3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one represents a heterocyclic scaffold found in various scientific research endeavors. This scaffold belongs to the class of isoxazolopyrimidines, which are fused heterocyclic compounds containing both an isoxazole and a pyrimidine ring. While specific research on 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one itself is limited, its derivatives have attracted attention for their potential biological activities, particularly as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) [].
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural characteristics and biological activities. The compound features an isoxazolo[5,4-d]pyrimidin-4-one scaffold, which has been identified as a promising candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory conditions. Its ability to modulate various biological pathways, especially through enzyme inhibition, underscores its potential therapeutic applications .
This compound is classified as a heterocyclic organic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings. In the case of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, it contains nitrogen and oxygen atoms in addition to carbon. It is also recognized for its role as a scaffold in the development of new chemical entities with diverse biological activities .
The synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one typically involves a multi-step process. A common synthetic route begins with the preparation of 3-aryl-5-aminoisoxazole-4-carboxamides, which are subsequently cyclized using triethyl orthoformate to yield the desired isoxazolo[5,4-d]pyrimidin-4-one structure. This method allows for the introduction of various substituents on the aryl group, facilitating the exploration of structure-activity relationships .
The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product effectively. Scaling up these laboratory methods for industrial production would necessitate further optimization to ensure consistency and efficiency .
The molecular formula of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is C_8H_8N_2O_2, indicating it contains eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The structural representation involves a fused ring system that incorporates both isoxazole and pyrimidine moieties.
Key structural data include:
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The reaction conditions often involve controlled temperatures and appropriate solvents to achieve desired transformations effectively .
The primary mechanism of action for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one involves its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is crucial in the metabolism of tryptophan, an essential amino acid that plays a significant role in immune response modulation.
Inhibition of IDO1 by this compound leads to alterations in biochemical pathways that can enhance immune responses against tumors or modulate inflammatory processes. This mechanism highlights its potential application in cancer therapy and other diseases characterized by immune dysregulation .
The physical properties of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one include:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) provide insights into molecular interactions and confirm structural integrity during synthesis .
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one has several scientific uses:
Isoxazolo[5,4-d]pyrimidin-4-one represents a fused bicyclic heterocycle comprising an isoxazole ring condensed with a pyrimidinone ring. This scaffold features two nitrogen atoms at positions 1 and 3 of the pyrimidine ring and an oxygen atom in the isoxazole component, creating a planar, electron-deficient system. Its structural resemblance to purine nucleobases allows it to mimic adenosine/guanosine moieties in biological systems, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways [2] [7]. The 3-methyl substitution at the isoxazole nitrogen (as in 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, CAS 68571-74-4) enhances metabolic stability and modulates electronic properties, thereby optimizing ligand-receptor binding [1] [10].
Derivatives of this scaffold exhibit broad pharmacological profiles, primarily driven by their capacity to target enzymes and receptors critical in disease pathways:
Table 1: Isoxazolo[5,4-d]pyrimidin-4-one Derivatives as IDO1 Inhibitors
Compound | R² Substituent | IDO1 IC₅₀ (µM) | Selectivity (vs. IDO2/TDO) |
---|---|---|---|
12 | 4-Fluorophenyl | 50 ± 1 | Not selective |
20 | p-Methoxycarbonylphenyl | 27 ± 1 | Selective |
23 | p-Trifluoromethylphenyl | 23 ± 1 | Selective |
32 | p-Cyclohexylphenyl | 22 ± 1 | Selective |
Kinase Inhibition for Anticancer Activity: While less studied than pyrazolo[3,4-d]pyrimidines, structural analogs like 6-isobutyl-3-methylisoxazolo[5,4-d]pyrimidin-4-one (CAS 758722-14-4) have been explored for antiproliferative effects . The scaffold’s planar geometry facilitates ATP-competitive binding to kinases like EGFR and CDK2, though potency is highly substituent-dependent [3] [6].
Anti-inflammatory Applications: Unsubstituted isoxazolo[5,4-d]pyrimidin-4-ones suppress pro-inflammatory cytokine release (e.g., TNF-α) in immune cells. Derivatives like MZO-2 inhibit T-cell proliferation by downregulating calcineurin/NFAT signaling, suggesting utility in autoimmune diseases [9].
Structure-Activity Relationship (SAR) Insights:
Table 2: SAR of Isoxazolo[5,4-d]pyrimidin-4-one Modifications
Position | Modification | Biological Impact | Rationale |
---|---|---|---|
C3 | Methyl | ↑ Metabolic stability | Blocks oxidative metabolism |
Bulkier alkyl (e.g., ethyl) | ↓ Solubility | Steric hindrance | |
C7 | p-Trifluoromethylaniline | ↑ IDO1 inhibition (IC₅₀ ~23 µM) | Electron-withdrawal enhances binding |
m-Chloroaniline | ↓ Kinase inhibition | Disrupts H-bonding with hinge region | |
Isoxazole N | Replacement with CH | ↓ EGFR affinity | Loss of H-bond acceptor capability |
The scaffold emerged in the 1970s–1980s during explorations of purine bioisosteres. Early syntheses exploited 1,3-dipolar cycloadditions between nitrile oxides and cyanoacetamide derivatives, yielding low-complexity cores amenable to diversification [5] [7]. Key milestones include:
1970s–1990s: Initial reports focused on antimicrobial properties. Methylenebis-isoxazolo[4,5-b]azepines (e.g., 9a–i) showed antitumor activity, though potency was modest [5].
Early 2000s: Optimized synthetic routes enabled C7 functionalization. Scheme 1 in [2] detailed a 6-step sequence using NaH/DMF for cycloaddition, improving yields of intermediates like 8a–k (3-aryl-5-aminoisoxazole-4-carboxamides).
2010s–Present: Target-driven design crystallized with IDO1 inhibitors. The discovery of compound 12 (IC₅₀ = 50 µM) as a hit spurred library synthesis (~40 analogs) targeting the heme-binding site of IDO1 [2]. Concurrently, immunomodulatory derivatives like MZO-2 advanced to in vivo validation in inflammation models [9].
Synthetic Evolution:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0